molecular formula C17H20N2O7 B13422539 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester

3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester

Cat. No.: B13422539
M. Wt: 364.3 g/mol
InChI Key: QNPBONRHFKJEAQ-KSXIZUIISA-N
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Description

3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester is a complex organic compound with the molecular formula C17H20N2O7 and a molecular weight of 364.35 g/mol . This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a glucopyranosiduronic acid methyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes in the presence of sodium acetate at room temperature . The reaction proceeds through a three-component mechanism, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl group and pyrazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes and receptors involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Ethyl Ester
  • 5-Amino-3-methyl-1-phenylpyrazole

Uniqueness

What sets 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester apart from similar compounds is its unique combination of a pyrazole ring, phenyl group, and glucopyranosiduronic acid methyl ester moiety

Properties

Molecular Formula

C17H20N2O7

Molecular Weight

364.3 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C17H20N2O7/c1-9-8-11(19(18-9)10-6-4-3-5-7-10)25-17-14(22)12(20)13(21)15(26-17)16(23)24-2/h3-8,12-15,17,20-22H,1-2H3/t12-,13-,14+,15-,17+/m0/s1

InChI Key

QNPBONRHFKJEAQ-KSXIZUIISA-N

Isomeric SMILES

CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O)C3=CC=CC=C3

Origin of Product

United States

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